Cas no 1361834-72-1 (2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid)

2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid
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- インチ: 1S/C13H6Cl2F2O2/c14-7-2-1-3-8(15)11(7)6-4-9(16)12(13(18)19)10(17)5-6/h1-5H,(H,18,19)
- InChIKey: VWICQKANYMRDNX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C=C(C(C(=O)O)=C(C=1)F)F)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 37.3
2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011007493-250mg |
2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid |
1361834-72-1 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A011007493-500mg |
2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid |
1361834-72-1 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011007493-1g |
2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid |
1361834-72-1 | 97% | 1g |
1,504.90 USD | 2021-07-05 |
2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid 関連文献
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2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acidに関する追加情報
Introduction to 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid (CAS No. 1361834-72-1)
2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1361834-72-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the biphenyl derivatives family, characterized by its unique substitution pattern involving chlorine and fluorine atoms. The precise arrangement of these halogen atoms imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid consists of a biphenyl core with chloro substituents at the 2' and 6' positions and fluoro groups at the 3 and 5 positions. The carboxylic acid functionality at the 4-position further enhances its reactivity, enabling diverse chemical transformations. Such structural features are particularly appealing in medicinal chemistry due to their potential to modulate biological targets effectively.
In recent years, there has been a surge in research focusing on halogenated biphenyl derivatives due to their broad spectrum of biological activities. The presence of both chlorine and fluorine atoms in 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid contributes to its enhanced lipophilicity and metabolic stability, which are critical factors in drug design. These properties facilitate better absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving drug efficacy.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of novel pharmaceuticals. Researchers have leveraged its unique structure to develop compounds with potential applications in oncology, anti-inflammatory therapy, and antimicrobial agents. For instance, studies have demonstrated that biphenyl derivatives can interact with specific enzymes and receptors, leading to inhibitory effects on disease-causing pathways.
Recent advancements in computational chemistry have further accelerated the exploration of 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid. Molecular docking simulations have revealed its high binding affinity for various therapeutic targets, including kinases and transcription factors. These insights have guided the design of next-generation drug candidates with improved pharmacokinetic properties.
The agrochemical sector has also benefited from the investigation of this compound. Its structural analogs have shown promising activity against resistant pests and pathogens, offering a potential solution to the growing challenge of agricultural sustainability. The carboxylic acid moiety allows for further derivatization into herbicides and fungicides, expanding its utility beyond pharmaceuticals.
From a synthetic chemistry perspective, 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid serves as a versatile intermediate. Its halogenated structure facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Additionally, the carboxylic acid group can be esterified or amidated to introduce further functional diversity.
The industrial production of this compound adheres to stringent quality control measures to ensure consistency and purity. Advanced purification techniques, including crystallization and chromatography, are employed to meet the demands of both academic and commercial applications. Such rigor underscores its importance as a reliable chemical reagent in research laboratories worldwide.
Future research directions for 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid may focus on optimizing synthetic routes for scalability and cost-efficiency. Additionally, exploring its derivatives could uncover novel bioactivities that were previously uncharted. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic advancements.
In conclusion,2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid (CAS No. 1361834-72-1) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features combined with its broad applicability make it an indispensable tool for researchers striving to develop innovative solutions in medicine and agriculture. As our understanding of molecular interactions deepens,this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical biology。
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